ethyl 4-(4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)piperazine-1-carboxylate
CAS No.:
VCID: VC10857229
Molecular Formula: C16H22N4O3
Molecular Weight: 318.37 g/mol
* For research use only. Not for human or veterinary use.

Description |
Ethyl 4-(4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)piperazine-1-carboxylate is a complex organic compound with a molecular formula of C16H22N4O3 and a molecular weight of 318.37 g/mol . This compound is of interest due to its unique structural features, which include a quinazoline ring system linked to a piperazine ring, both of which are common motifs in pharmaceutical chemistry. Synthesis and CharacterizationWhile specific synthesis methods for ethyl 4-(4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)piperazine-1-carboxylate are not detailed in the available literature, compounds with similar structures often involve multi-step syntheses that include condensation reactions and cyclizations. Characterization typically involves spectroscopic techniques such as NMR and mass spectrometry to confirm the structure and purity of the compound. Suppliers and AvailabilityThe compound is available from a limited number of suppliers globally, including Interbioscreen Ltd. in Finland and Technology for Organic Synthesis Laboratory TOSLab in Russia . This limited availability may reflect the specialized nature of the compound and its potential use in research or development settings. |
---|---|
Product Name | ethyl 4-(4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)piperazine-1-carboxylate |
Molecular Formula | C16H22N4O3 |
Molecular Weight | 318.37 g/mol |
IUPAC Name | ethyl 4-(4-methyl-5-oxo-7,8-dihydro-6H-quinazolin-2-yl)piperazine-1-carboxylate |
Standard InChI | InChI=1S/C16H22N4O3/c1-3-23-16(22)20-9-7-19(8-10-20)15-17-11(2)14-12(18-15)5-4-6-13(14)21/h3-10H2,1-2H3 |
Standard InChIKey | HJYKYJVPULTGEE-UHFFFAOYSA-N |
SMILES | CCOC(=O)N1CCN(CC1)C2=NC(=C3C(=N2)CCCC3=O)C |
Canonical SMILES | CCOC(=O)N1CCN(CC1)C2=NC(=C3C(=N2)CCCC3=O)C |
PubChem Compound | 667257 |
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume